H-DL-Arg-DL-Ser-DL-Arg-DL-xiThr-DL-Arg-DL-Gln-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
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Overview
Description
The compound “H-DL-Arg-DL-Ser-DL-Arg-DL-xiThr-DL-Arg-DL-Gln-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2” is a synthetic peptide Peptides are short chains of amino acids linked by peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence. Each addition involves the following steps:
Deprotection: Removal of the protecting group from the amino group of the attached amino acid.
Coupling: Addition of the next amino acid in the sequence, which reacts with the deprotected amino group to form a peptide bond.
Washing: Removal of excess reagents and by-products.
Repetition: The cycle is repeated until the desired peptide sequence is complete.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of peptides like this one is scaled up using automated peptide synthesizers. These machines follow the same SPPS principles but allow for the synthesis of larger quantities with higher efficiency and consistency. The process is optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered sequences.
Scientific Research Applications
This peptide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for therapeutic applications, such as drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways and processes. For example, peptides can inhibit enzyme activity, block receptor binding, or disrupt protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.
Sermorelin: An analogue of growth hormone-releasing hormone (GHRH) used to evaluate growth hormone secretion.
CIGB-300: A synthetic peptide containing a CK2 substrate used in cancer research.
Uniqueness
The uniqueness of “H-DL-Arg-DL-Ser-DL-Arg-DL-xiThr-DL-Arg-DL-Gln-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2” lies in its specific sequence and the combination of amino acids, which confer distinct properties and potential applications. Unlike other peptides, its sequence may offer unique interactions and effects in biological systems.
Properties
Molecular Formula |
C61H100N22O15S |
---|---|
Molecular Weight |
1413.7 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide |
InChI |
InChI=1S/C61H100N22O15S/c1-32(2)27-42(55(95)76-38(49(64)89)22-26-99-4)75-47(88)30-74-51(91)43(29-35-16-18-36(86)19-17-35)80-56(96)44(28-34-11-6-5-7-12-34)81-53(93)41(20-21-46(63)87)78-52(92)39(14-9-24-72-60(67)68)79-58(98)48(33(3)85)83-54(94)40(15-10-25-73-61(69)70)77-57(97)45(31-84)82-50(90)37(62)13-8-23-71-59(65)66/h5-7,11-12,16-19,32-33,37-45,48,84-86H,8-10,13-15,20-31,62H2,1-4H3,(H2,63,87)(H2,64,89)(H,74,91)(H,75,88)(H,76,95)(H,77,97)(H,78,92)(H,79,98)(H,80,96)(H,81,93)(H,82,90)(H,83,94)(H4,65,66,71)(H4,67,68,72)(H4,69,70,73) |
InChI Key |
ZOLDEMZLDJFVRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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